molecular formula C7H9FN2 B14057486 5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole CAS No. 2055841-01-3

5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole

Cat. No.: B14057486
CAS No.: 2055841-01-3
M. Wt: 140.16 g/mol
InChI Key: MLPFVJKXCIOJDM-UHFFFAOYSA-N
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Description

5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The presence of a fluorocyclopropyl group in its structure imparts distinct physicochemical properties, making it a valuable compound for further exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

This method utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent, which reacts with aryl halides under mild conditions to form the desired product . The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an appropriate solvent, such as dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for 5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole are not extensively documented, the scalability of the palladium-catalyzed cross-coupling reaction suggests that it can be adapted for large-scale production. The use of readily available reagents and mild reaction conditions further supports its potential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole derivative.

Scientific Research Applications

5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole exerts its effects is primarily through its interaction with molecular targets, such as enzymes or receptors. The fluorocyclopropyl group can modulate the compound’s conformation, pKa, and lipophilicity, influencing its binding affinity and selectivity . These interactions can lead to the modulation of specific biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Chlorocyclopropyl)-1-methyl-1H-pyrazole
  • 5-(1-Bromocyclopropyl)-1-methyl-1H-pyrazole
  • 5-(1-Iodocyclopropyl)-1-methyl-1H-pyrazole

Uniqueness

The presence of the fluorocyclopropyl group in 5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole imparts unique properties compared to its halogenated analogs.

Properties

CAS No.

2055841-01-3

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

5-(1-fluorocyclopropyl)-1-methylpyrazole

InChI

InChI=1S/C7H9FN2/c1-10-6(2-5-9-10)7(8)3-4-7/h2,5H,3-4H2,1H3

InChI Key

MLPFVJKXCIOJDM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2(CC2)F

Origin of Product

United States

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